molecular formula C6H7FN2O B574477 6-Ethyl-5-fluoropyrimidin-2(1H)-one CAS No. 180478-35-7

6-Ethyl-5-fluoropyrimidin-2(1H)-one

Cat. No.: B574477
CAS No.: 180478-35-7
M. Wt: 142.133
InChI Key: FVCPJJUOYWIPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-5-fluoropyrimidin-2(1H)-one is a fluorinated pyrimidine derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pesticide research . Pyrimidine cores are recognized for their diverse biological activities, and the introduction of fluorine atoms is a common strategy to enhance the potency and selectivity of drug molecules . As part of the fluoropyrimidine class, this compound is related to a foundational group of antineoplastic antimetabolites that have been used for decades in cancer therapy, underscoring the therapeutic significance of this chemical family . Researchers utilize this compound primarily as a precursor in the synthesis of more complex, bioactive molecules. Its structure makes it a valuable scaffold for developing novel antifungal agents, particularly for the preparation of broad-spectrum triazole antifungals . The compound's research value is further demonstrated in the exploration of novel succinate dehydrogenase inhibitors (SDHIs), which have applications as fungicides . The mechanism of action for molecules derived from this building block can vary, but often involves inhibition of key enzymes. For instance, some related pyrimidine derivatives are known to inhibit thymidylate synthase, a critical enzyme for DNA synthesis , while others, when incorporated into final active pharmaceuticals, function by disrupting fungal cell membrane integrity by inhibiting ergosterol synthesis. This product is intended for chemical synthesis and biological research applications exclusively. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-ethyl-5-fluoro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-5-4(7)3-8-6(10)9-5/h3H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCPJJUOYWIPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC(=O)N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-fluoropyrimidin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as ethylamine, fluorine-containing reagents, and pyrimidine precursors.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-fluoropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

6-Ethyl-5-fluoropyrimidin-2(1H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with biological systems.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The ethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 6-Ethyl-5-fluoropyrimidin-2(1H)-one, the following structurally analogous pyrimidinone derivatives are analyzed:

6-Amino-5-fluoro-1H-pyrimidin-2-one

  • Substituents: Amino (-NH₂) at position 6, fluorine at position 5.
  • Key Properties: Solubility: Higher polarity due to the amino group, enhancing aqueous solubility compared to ethyl-substituted analogs . Biological Activity: Acts as a building block for pharmaceuticals, with studies focusing on Structure-Activity Relationship (SAR) to optimize therapeutic efficacy .
  • Applications : Used in medicinal chemistry to develop analogs with improved pharmacokinetic profiles .

6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one

  • Substituents: Amino (-NH₂) at position 6, methylsulfanyl (-SCH₃) at position 5.
  • Key Properties :
    • Molecular Weight : 157.19 g/mol .
    • Applications : Employed in synthetic chemistry and drug intermediates due to the sulfur-containing group, which may enhance metabolic stability .

6-(1-Fluoroethyl)-5-iodo-1H-pyrimidin-4-one

  • Substituents : Fluoroethyl (-CH₂CH₂F) at position 6, iodine at position 5.
  • Key Properties: Safety Profile: Classified as hazardous under GHS guidelines, requiring strict handling protocols .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility Trends Key Applications
This compound 6-Ethyl, 5-F 156.15 (calculated) Moderate (lipophilic) Drug discovery
6-Amino-5-fluoro-1H-pyrimidin-2-one 6-NH₂, 5-F 143.11 (calculated) High (polar) SAR studies, drug design
6-Amino-5-(methylsulfanyl)pyrimidin-2(1H)-one 6-NH₂, 5-SCH₃ 157.19 Moderate Synthetic intermediates
6-(1-Fluoroethyl)-5-iodo-1H-pyrimidin-4-one 6-CH₂CH₂F, 5-I 270.03 (calculated) Low (hydrophobic) Radiopharmaceuticals

Research Findings and SAR Insights

  • Solubility Trade-offs: The ethyl group in the target compound reduces aqueous solubility relative to amino-substituted derivatives but may enhance membrane permeability in drug candidates .
  • Functional Group Impact : Methylsulfanyl and iodo substituents in analogs introduce distinct steric and electronic profiles, expanding utility in diverse therapeutic areas .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethyl-5-fluoropyrimidin-2(1H)-one, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves fluorination and alkylation steps. Fluorination at position 5 can be achieved using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Ethyl group introduction may employ nucleophilic substitution (e.g., ethyl iodide with a base like NaH in DMF) or reductive alkylation. Key parameters include temperature control (0–60°C), solvent choice (DMF, THF), and inert atmosphere to prevent side reactions . Optimization via reaction monitoring (TLC or HPLC) is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity. Fluorine’s strong electronegativity causes distinct splitting patterns.
  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. lactim) and hydrogen-bonding networks. For example, centrosymmetric dimers linked by N–H⋯O bonds are common in pyrimidinone derivatives .
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm1^{-1}) and N–H vibrations (~3200 cm1^{-1}).

Q. How does the ethyl substituent influence the compound’s solubility and stability in aqueous vs. organic media?

  • Methodological Answer : The ethyl group enhances lipophilicity, reducing aqueous solubility. Stability studies should use buffered solutions (pH 6.5–7.4) and organic solvents (ethanol, DMSO). Accelerated degradation tests (e.g., 40°C/75% RH) with HPLC analysis can assess hydrolytic stability, particularly at the lactam ring .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for tautomeric forms of this compound?

  • Methodological Answer : Combine solid-state (X-ray crystallography) and solution-state (NMR, UV-Vis) analyses. For example, X-ray structures may reveal a lactam form, while 15N^{15}\text{N} NMR in DMSO-d6_6 can detect tautomeric equilibria. Computational modeling (DFT) with solvent corrections (e.g., PCM models) helps reconcile discrepancies .

Q. What strategies are recommended for studying the regioselective reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect directs nucleophiles to position 2 or 4. Use competitive reactions with amines or thiols under varying conditions (base strength, solvent polarity). Monitor regioselectivity via LC-MS and compare with DFT-calculated Fukui indices . For example, K2_2CO3_3 in DMF at 80°C favors substitution at the less hindered position .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly for antimicrobial or anticancer potential?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/-negative bacteria and fungi (e.g., Candida albicans). Include positive controls (ciprofloxacin) and assess MIC/MBC values .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with structure-activity relationships (SAR) for pyrimidinone derivatives. Fluorine’s role in enhancing membrane permeability should be noted .

Q. What analytical approaches are suitable for detecting degradation products of this compound under oxidative stress?

  • Methodological Answer : Use forced degradation with H2_2O2_2 or UV light, followed by UPLC-QTOF-MS for high-resolution mass data. Compare fragmentation patterns with synthetic standards (e.g., oxidized ethyl side chains or defluorinated byproducts). Kinetic studies under varying pH/temperature quantify degradation pathways .

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